molecular formula C18H28O3 B084901 2-(2,4-Di-tert-pentylphenoxy)acetic acid CAS No. 13402-96-5

2-(2,4-Di-tert-pentylphenoxy)acetic acid

Cat. No. B084901
CAS RN: 13402-96-5
M. Wt: 292.4 g/mol
InChI Key: QXQMENSTZKYZCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives involves multiple steps, including the protection of carbonyl groups, allylation, and oxidation processes. For instance, acetal-protected derivatives have been prepared through allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and subsequent oxidation of the alkene. These steps pave the way for further transformations into valuable compounds (Juma et al., 2008).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives and their complexes has been extensively studied using techniques like X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing insights into the hydrogen bonding and polymer formation in these compounds (Byriel et al., 1991).

Chemical Reactions and Properties

Phenoxyacetic acid derivatives undergo various chemical reactions, including cyclodimerization, which leads to the formation of complex structures. One study demonstrated a new cyclodimerization reaction of (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, yielding a mixture of cis- and trans-isomeric lactone-acids (Nesvadba et al., 2001).

Physical Properties Analysis

The physical properties of phenoxyacetic acid derivatives, such as solubility, melting point, and crystal structure, have been analyzed to understand their behavior in different conditions. The study on crystal and molecular structures of pentaacetates of d-gluconic acid provides valuable data on the conformation and interactions within these molecules (Köll et al., 1997).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, have been a focus of research on phenoxyacetic acid compounds. The acetylation reactions and mechanisms offer insights into the reactivity and potential applications of these compounds in various fields (Xu et al., 2005).

Scientific Research Applications

Application in Antifungal and Antioxidant Research

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : The compound 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-(2,4-Di-tert-pentylphenoxy)acetic acid, was extracted from the plant Plumbago zeylanica and investigated for its antifungal, antioxidant, and cancer-fighting properties .
  • Methods of Application : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis . The isolation and purification of 2,4-DTBP were accomplished using HPLC .
  • Results or Outcomes : The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .

Application in Insect Olfactory Research

  • Scientific Field : Entomology
  • Summary of Application : 2,4-Di-tert-butylphenol (DTBP), a compound similar to 2-(2,4-Di-tert-pentylphenoxy)acetic acid, has been identified as a novel agonist for insect odorant receptors .
  • Methods of Application : The research involved applying DTBP to oocytes expressing various fruit fly odorant receptors and conducting electrophysiological experiments .
  • Results or Outcomes : The study found that DTBP exhibits potent contact toxicity and repellency against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne), and it binds to odorant-binding proteins in the antennae of the female scarab beetle (Holotrichia oblita) .
  • Chemical Properties : 2-(2,4-Di-tert-pentylphenoxy)acetic acid has a molecular formula of C18H28O3 and a molecular weight of 292.41 . It’s a type of organic building block .
  • Availability : This compound is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
  • Chemical Properties : 2-(2,4-Di-tert-pentylphenoxy)acetic acid has a molecular formula of C18H28O3 and a molecular weight of 292.41 . It’s a type of organic building block .
  • Availability : This compound is available for purchase from various chemical suppliers, indicating its use in laboratory settings .

properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMENSTZKYZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065435
Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Di-tert-pentylphenoxy)acetic acid

CAS RN

13402-96-5
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid
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Record name Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Record name Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid
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Record name 2-(2,4-Di-tert-pentylphenoxy)acetic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The above ethyl 2-(2,4-di-t-amylphenoxy)acetate (293 g) and 27% aqueous sodium hydroxide (401.4 g) were placed in a 3-liter flask. The mixture was kept at 98° C. for 6 hours, and the hydrolysis reaction was completed. After completion of the reaction, the mixture was adjusted to pH 2 or lower by the addition of 40% aqueous sulfuric acid (349.9 g) and water (250 g), and toluene (289.5 g) was added thereto, followed by extraction. The water layer was separated with a separatory funnel, and the toluene layer was washed with water (289.5 g). Then, the toluene layer was concentrated by distillation under ordinary pressure for the recovery of toluene, which afforded a concentrated solution (357.6 g) of the carboxylic acid compound in toluene. The analysis revealed that the concentrated solution contained the desired carboxylic acid compound in a yield of 99% on the basis of the raw material ester compound.
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349.9 g
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250 g
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99%

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